Dabigatran-13C6 - 1210608-88-0

Dabigatran-13C6

Catalog Number: EVT-1782910
CAS Number: 1210608-88-0
Molecular Formula: C25H25N7O3
Molecular Weight: 477.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dabigatran-13C6 is labelled Dabigatran which is a nonpeptide, direct thrombin inhibitor.

Source and Classification

Dabigatran-13C6 is synthesized from commercially available precursors, particularly through methods involving stable isotope labeling techniques. It falls under the classification of anticoagulants and is categorized as a direct thrombin inhibitor, which distinguishes it from other anticoagulants that target different pathways in the coagulation cascade .

Synthesis Analysis

Methods and Technical Details

The synthesis of Dabigatran-13C6 typically involves several steps that incorporate carbon-13 into the molecular structure. A notable method includes the synthesis of 3,4-diaminobenzoic acid labeled with carbon-13 as a precursor for further reactions leading to dabigatran derivatives .

  1. Starting Materials: The synthesis often begins with labeled aniline derivatives.
  2. Reagents: Various reagents such as thionyl chloride and palladium catalysts are used during the synthetic process to facilitate reactions like halogenation and reduction.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product, ensuring high isotopic enrichment and purity levels exceeding 95% .
Molecular Structure Analysis

Structure and Data

Dabigatran-13C6 has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The carbon-13 labeling allows precise tracking during studies involving drug metabolism and pharmacokinetics.

  • Molecular Formula: C25H25N7O3C_{25}H_{25}N_{7}O_{3}
  • Molecular Weight: 477.47 g/mol
  • Isotopic Enrichment: Minimum 99% carbon-13 .
Chemical Reactions Analysis

Reactions and Technical Details

Dabigatran-13C6 undergoes various chemical reactions typical of amine-containing compounds, including acylation and reduction reactions:

  1. Acylation: The introduction of acyl groups to enhance solubility and bioavailability.
  2. Reduction: Reduction steps may involve converting nitro groups to amines, utilizing reducing agents like lithium aluminum hydride or palladium on carbon.
  3. Stability Studies: Research indicates that dabigatran remains stable under various conditions, which is crucial for maintaining its efficacy in therapeutic applications .
Mechanism of Action

Process and Data

Dabigatran functions by directly inhibiting thrombin, an enzyme critical for the conversion of fibrinogen to fibrin in the coagulation cascade. This inhibition prevents clot formation:

  1. Binding: Dabigatran binds to the active site of thrombin.
  2. Inhibition: This binding inhibits thrombin's ability to cleave fibrinogen, thereby preventing fibrin clot formation.
  3. Pharmacokinetics: The pharmacokinetic profile of dabigatran shows rapid absorption and predictable anticoagulant effects, making it suitable for clinical use .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dabigatran-13C6 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents; specific solubility data can vary based on formulation.
  • Stability: Stable under standard laboratory conditions with a shelf life exceeding one year when stored appropriately .
  • Melting Point: The melting point can vary depending on impurities but generally aligns with that of dabigatran etexilate.
Applications

Scientific Uses

Dabigatran-13C6 serves several important roles in scientific research:

  1. Metabolic Studies: Used as an internal standard in mass spectrometry for quantifying dabigatran levels in biological samples.
  2. Pharmacokinetic Research: Facilitates studies on drug absorption, distribution, metabolism, and excretion (ADME).
  3. Clinical Trials: Assists in understanding the pharmacodynamics of dabigatran in various patient populations.

The incorporation of stable isotopes like carbon-13 enhances the accuracy of analytical techniques used in drug development and regulatory assessments .

Synthesis and Isotopic Labeling Methodologies

Stable Isotope Incorporation Strategies for Dabigatran-13C6

Dabigatran-13C6 (chemical name: BIBR 953-13C6 or BIBR 953ZW-13C6) incorporates six carbon-13 (13C) atoms at specific positions within its benzimidazole core structure, yielding a molecular formula of C₁₉¹³C₆H₂₅N₇O₃ and a molecular weight of 477.47 g/mol [1] [4] [10]. The strategic placement of these stable isotopes serves as a molecular tracer without altering the compound's chemical or biological properties compared to unlabeled dabigatran. This precise labeling enables highly sensitive detection and quantification in complex biological matrices using mass spectrometry techniques [4] [10].

The predominant synthetic route for Dabigatran-13C6 begins with aniline-13C6 as the labeled precursor, leveraging its commercial availability and well-characterized chemistry [3]. This benzene ring precursor undergoes multistep functionalization to construct the core benzimidazole structure bearing the 13C-label. The synthetic pathway involves eight sequential chemical transformations, including:

  • Nitrile formation: Conversion of aniline-13C6 to a benzonitrile intermediate
  • Reductive amination: Introduction of the aminomethylpyridine moiety
  • Amidine formation: Construction of the critical thrombin-binding domain
  • Carboxylation: Addition of the propanoic acid side chain [3]

This route achieves an overall yield of approximately 6%, reflecting significant losses during intermediate purification stages necessary to maintain isotopic integrity [3]. Alternative approaches utilizing ethyl bromoacetate-1-14C for carbon-14 labeling have been documented, though these radiolabeled versions serve different research purposes [3]. The structural fidelity of the final product is confirmed through nuclear magnetic resonance (13C-NMR), which verifies both the position of the 13C labels and the absence of isotopic scrambling during synthesis [5] [8].

Table 1: Synthetic Pathways for Isotope-Labeled Dabigatran

Labeling StrategyStarting MaterialStepsOverall YieldPrimary Applications
13C6 (Stable)Aniline-13C686%Quantitative MS, metabolic studies
14C (Radioactive)Ethyl bromoacetate-1-14C617%Absorption/distribution/excretion studies
3H (Radioactive)Diiodo-dabigatran precursor2 (catalytic exchange)VariableHigh-sensitivity receptor binding assays

Challenges in Large-Scale Synthesis of Carbon-13 Enriched Precursors

The industrial production of Dabigatran-13C6 faces substantial bottlenecks rooted in precursor economics and specialized infrastructure requirements. Aniline-13C6, the essential starting material, derives from carbon-13 enriched benzene synthesized through cryogenic distillation of carbon monoxide or methane at industrial scales [5]. This capital-intensive process requires specialized infrastructure:

  • Distillation Columns: Exceeding 100 meters in height to achieve sufficient separation efficiency
  • Cryogenic Systems: Maintaining temperatures below -191.5°C (CO) or -161.5°C (methane)
  • Contamination Controls: Preventing isotopic dilution from atmospheric carbon dioxide [5]

Global production capacity for carbon-13 precursors remains limited, with the world's largest facility producing approximately 400 kg annually as of 2014 [5]. This constrained supply chain creates significant cost implications, as carbon-13 enriched precursors command prices orders of magnitude higher than natural abundance chemicals. The distillation process exhibits nonlinear scaling economics—while a pilot plant at Los Alamos Scientific Laboratories produced 4 kg/year in 1969, modern industrial facilities require massive investments to achieve viable production volumes [5].

Synthetic yield optimization presents additional challenges in maintaining isotopic integrity. The eight-step synthesis from aniline-13C6 accumulates yield losses at each purification stage, with solvent selection critically impacting isotopic fractionation. Polar aprotic solvents (DMF, DMSO) minimize unintended isotope effects during nucleophilic substitution reactions but complicate subsequent removal. Furthermore, the catalytic hydrogenation steps risk isotopic dilution through exchange with solvent protons, necessitating deuterated solvents or alternative reducing agents [3] [8].

Downstream purification must resolve isotopic isomers (molecules with varying numbers of 13C atoms) that co-elute with the target compound in standard chromatographic systems. These impurities originate primarily from:

  • Incomplete precursor enrichment: Residual 12C in starting materials
  • Isotope effects: Altered reaction kinetics in bond-forming steps
  • Cross-contamination: Residual unlabeled material in reactor systems [4] [10]

Addressing these challenges requires specialized manufacturing protocols, including dedicated synthesis trains and stringent cleaning validation between production campaigns to prevent cross-contamination [10]. The resulting cost structure positions Dabigatran-13C6 as a premium-priced research tool, with current pricing reflecting these complex production challenges rather than intrinsic molecular complexity.

Table 3: Industrial Production Challenges for Dabigatran-13C6

Challenge CategorySpecific LimitationsMitigation StrategiesEconomic Impact
Precursor SupplyLimited global capacity (~400 kg/year 13C)Long-term contracts with isotope producersPrecursors account for >60% of COGS
Isotopic DilutionHydrogen exchange during synthesisDeuterated solvents; non-exchange conditionsIncreases purification costs 3-5 fold
Energy IntensityCryogenic distillation requirementsCo-location with liquid nitrogen facilitiesEnergy constitutes 30-40% of precursor cost
Regulatory ComplianceControlled substance restrictionsSpecialized licensing and securityDelays international shipping
Scale LimitationsNonlinear distillation economicsCampaign-based production planningPrecents economies of scale below 100g batches

Properties

CAS Number

1210608-88-0

Product Name

Dabigatran-13C6

IUPAC Name

3-[[2-[[(4-carbamimidoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid

Molecular Formula

C25H25N7O3

Molecular Weight

477.5 g/mol

InChI

InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i5+1,6+1,8+1,9+1,16+1,18+1

InChI Key

YBSJFWOBGCMAKL-WLDHFFRPSA-N

SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N

Isomeric SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CN[13C]4=[13CH][13CH]=[13C]([13CH]=[13CH]4)C(=N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.